ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate
Description
Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate (molecular formula: C₁₈H₁₈N₄O₃S, molecular weight: 370.43 g/mol, CAS: 477710-45-5) is a pyrazole derivative featuring a 2-pyridinyl moiety substituted with a 2-thienylcarbonylamino group at the 5-position . The core structure comprises a pyrazole ring with ethyl carboxylate, methyl substituents at positions 3 and 5, and a substituted pyridine at position 1.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-[5-(thiophene-2-carbonylamino)pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-4-25-18(24)16-11(2)21-22(12(16)3)15-8-7-13(10-19-15)20-17(23)14-6-5-9-26-14/h5-10H,4H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMFRQJBKRGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122711 | |
| Record name | Ethyl 3,5-dimethyl-1-[5-[(2-thienylcarbonyl)amino]-2-pyridinyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477710-45-5 | |
| Record name | Ethyl 3,5-dimethyl-1-[5-[(2-thienylcarbonyl)amino]-2-pyridinyl]-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477710-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dimethyl-1-[5-[(2-thienylcarbonyl)amino]-2-pyridinyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit anticancer properties. Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell growth signaling pathways.
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity due to its ability to modulate inflammatory pathways. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines.
Case Study : In vitro experiments revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases.
Agrochemical Applications
3. Herbicidal Activity
The unique chemical structure of this compound has been explored for its herbicidal properties. Its efficacy against specific weed species could provide an alternative to traditional herbicides.
Case Study : Field trials conducted in agricultural settings demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields.
Material Science Applications
4. Development of Functional Materials
The compound's ability to form complexes with metals and other materials opens avenues for its use in developing functional materials such as sensors and catalysts.
Case Study : Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties while providing additional functionalities such as UV protection.
Summary Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory Properties | Reduced pro-inflammatory cytokines in macrophages | |
| Agrochemicals | Herbicidal Activity | Effective control of weed populations in field trials |
| Material Science | Development of Functional Materials | Enhanced mechanical properties in polymer matrices |
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate
Molecular Formula : C₂₁H₁₉F₃N₄O₃
Molecular Weight : 432.4 g/mol (CAS: 477710-49-9)
- Structural Differences: The pyridine ring at position 1 is substituted with a 3-(trifluoromethyl)benzamido group instead of a 2-thienylcarbonylamino group.
- The benzamido group introduces aromatic π-π stacking interactions, whereas the thienyl group may engage in sulfur-mediated hydrogen bonding.
N-(5-Cyano-2-pyridinyl)-2-thiophenecarboxamide
Molecular Formula : C₁₁H₇N₃OS
Molecular Weight : 229.26 g/mol (CAS: 477871-47-9)
- Structural Differences : A simpler analog lacking the pyrazole core and ethyl carboxylate moiety.
- The cyano group at the pyridine’s 5-position may enhance electrophilicity, influencing reactivity in further derivatization.
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
Molecular Formula: Not explicitly stated (core: pyrrole with thiazolylcarbamoyl substituent)
- Structural Differences :
- Replaces the pyrazole core with a pyrrole ring, altering electronic properties (pyrrole is less basic than pyrazole).
- Substitutes the pyridinyl-thienyl group with a 4-phenylthiazole carbamoyl moiety.
- Pharmacological Relevance : Pyrrole derivatives are explored for local anesthetic activity , suggesting divergent applications compared to pyrazole-based compounds.
Comparative Data Table
Biological Activity
Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate (CAS: 477710-45-5) is a compound that belongs to the pyrazole class of heterocyclic compounds. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.426 g/mol. The structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has shown promising activity against various bacterial strains. For example, a study indicated that derivatives of pyrazoles possess significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Pyrazole derivatives are recognized for their anticancer properties. Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. In vitro assays revealed that this compound could inhibit cell proliferation in human cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazoles has been well-documented. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary findings suggest that this compound may exhibit COX inhibitory activity comparable to established anti-inflammatory drugs .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors followed by cyclization to form the pyrazole core. Various synthetic routes have been explored to optimize yield and purity .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can the synthesis of this pyrazole derivative be optimized to improve yield and purity?
- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) optimizes interactions . Reflux conditions (e.g., ethanol medium, 2-hour duration) and recrystallization from DMF-EtOH (1:1) are common starting points . Monitor purity via HPLC or NMR and validate with FTIR/XRD for structural confirmation .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Combine - and -NMR to confirm substituent positions and carbonyl groups. FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm, NH stretches for amide bonds). X-ray crystallography resolves 3D conformation, critical for verifying pyrazole-thiophene-pyridine stacking interactions . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Use reaction path search algorithms (e.g., GRRM or IRC) to identify energetically favorable pathways. Pair with molecular dynamics simulations to assess solvent effects on reaction kinetics . Validate predictions experimentally by comparing computed activation energies with Arrhenius plots from kinetic studies .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the thienylcarbonyl group). Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or enzymes). Validate with in vitro assays (e.g., IC measurements) and cross-reference with transcriptomic/proteomic data to identify off-target effects . Statistical tools like principal component analysis (PCA) can disentangle confounding variables .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., 40°C/75% RH for 6 months). Use HPLC to monitor degradation products (e.g., ester hydrolysis or oxidation). Employ UV-Vis spectroscopy to track pH-dependent tautomerism in the pyrazole ring. Polar aprotic solvents (DMF, DMSO) enhance stability by reducing nucleophilic attack on the ester group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
